4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline, picrate
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Overview
Description
4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline, picrate is a complex organic compound that combines the structural features of benzimidazole and quinoline. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, are important pharmacophores in drug discovery . They are good bioisosteres of naturally occurring nucleotides and can interact with proteins and enzymes .
Mode of Action
Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . They are known to interact with proteins and enzymes, leading to various changes in cellular processes .
Biochemical Pathways
Compounds containing the benzimidazole nucleus are known to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Result of Action
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid . The reaction is carried out at elevated temperatures, often around 140°C to 220°C, to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated or acylated quinoline derivatives.
Scientific Research Applications
4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline, picrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 2-(4-Aminophenyl)benzimidazole
- 2-Substituted benzimidazoles
- Indole-based pyrido[1,2-a]benzimidazoles
Uniqueness: 4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline is unique due to its combined benzimidazole and quinoline structure, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-2-methylquinoline;2,4,6-trinitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3.C6H3N3O7/c1-11-10-13(12-6-2-3-7-14(12)18-11)17-19-15-8-4-5-9-16(15)20-17;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-10H,1H3,(H,19,20);1-2,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQCQXQNHFSLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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